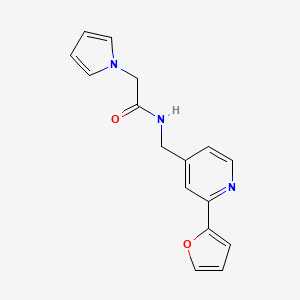

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide

Description

Properties

IUPAC Name |

N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-2-pyrrol-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2/c20-16(12-19-7-1-2-8-19)18-11-13-5-6-17-14(10-13)15-4-3-9-21-15/h1-10H,11-12H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRAWACRICBMGFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)CC(=O)NCC2=CC(=NC=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by data from various studies.

Chemical Structure and Synthesis

The compound's structure features a furan ring, a pyridine moiety, and a pyrrole group, which are known to contribute to its biological properties. The synthesis typically involves multi-step organic reactions, starting with the formation of the furan-pyridine intermediate followed by the introduction of the pyrrole group through amidation reactions. Reaction conditions often include the use of catalysts and controlled temperatures to optimize yield and purity.

The biological activity of this compound can be attributed to its interaction with various molecular targets. The furan and pyridine rings are believed to modulate enzyme activity or receptor interactions, leading to various pharmacological effects. The methylene bridge linking the furan and pyridine enhances binding affinity to biological targets, potentially increasing the compound's efficacy against certain diseases .

Antimicrobial Activity

Research indicates that derivatives of compounds containing similar structural motifs exhibit significant antimicrobial properties. For instance, studies have shown that related pyrrole derivatives demonstrate potent activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . While specific data for this compound is limited, its structural similarities suggest potential antimicrobial effects.

Antiviral Properties

The compound has been evaluated for antiviral activity as well. Research on related N-heterocycles has shown promising results against viral pathogens, with some compounds exhibiting EC50 values significantly lower than standard antiviral drugs . These findings imply that this compound may also possess similar antiviral capabilities.

Study on Anticancer Activity

A study focusing on the anticancer properties of pyridine-based compounds demonstrated that modifications at specific positions on the ring system could enhance cytotoxicity against cancer cell lines. For instance, compounds with a furan ring showed increased apoptosis in cancer cells compared to their non-furan counterparts . Although direct studies on this compound are yet to be published, its structural characteristics suggest it may also exhibit anticancer properties.

Inhibition Studies

Inhibition studies have highlighted the potential of related compounds as effective inhibitors of enzymes like α-glucosidase, which is crucial in managing diabetes. Compounds with similar structures have shown IC50 values indicating strong inhibitory effects, suggesting that this compound may also act as an inhibitor for such enzymes .

Comparative Analysis

To better understand the biological activity of this compound compared to similar compounds, a comparative analysis is presented below:

| Compound Name | Structure Features | Biological Activity | MIC/EC50 Values |

|---|---|---|---|

| N-(furan-pyridin derivative) | Furan & Pyridine rings | Antimicrobial | 3.12 - 12.5 µg/mL |

| N-Heterocycle (antiviral) | Substituted N-rings | Antiviral | EC50 < 0.35 µM |

| N-Pyrrole derivative | Pyrrole & Benzene rings | Anticancer | Varies by structure |

Scientific Research Applications

Antimicrobial Activity

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide has shown promising results against various bacterial strains. Research indicates that compounds with similar structures exhibit significant antibacterial properties, making them potential candidates for developing new antibiotics.

| Study | Findings |

|---|---|

| In vitro studies | Demonstrated effective inhibition of Gram-positive and Gram-negative bacteria. |

| Mechanism | Likely involves disruption of bacterial cell wall synthesis or function. |

Anticancer Potential

The compound has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells, particularly in breast cancer models.

| Study | Findings |

|---|---|

| MCF-7 Cell Line | Exhibited IC50 values in the low micromolar range, indicating substantial anticancer activity. |

| Mechanism | Potentially involves modulation of apoptotic pathways and inhibition of cell proliferation. |

Anti-inflammatory Effects

Research has indicated that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

| Study | Findings |

|---|---|

| Macrophage Models | Significant reduction in nitric oxide production was observed, suggesting anti-inflammatory activity. |

| Potential Applications | Could be explored for therapeutic use in conditions like rheumatoid arthritis or inflammatory bowel disease. |

Antimicrobial Efficacy

A study published in the Journal of Antibiotic Research evaluated various derivatives of compounds similar to this compound for their antibacterial activity. The findings indicated enhanced potency against resistant bacterial strains when trifluoromethyl substitutions were present, showcasing the importance of structural modifications in improving biological efficacy .

Anticancer Screening

A focused investigation into the cytotoxic effects of heterocyclic compounds revealed that derivatives similar to this compound had significant anticancer potential against various cancer cell lines, including MCF-7 and A375, with IC50 values ranging from 1.88 μM to 4.2 μM .

Comparative Analysis with Related Compounds

To better understand the potential applications of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2,4-Dichloro-N-(furan-2-ylmethyl)benzenesulfonamide | Contains dichloro substituents | Antimicrobial |

| N-(phenyl(2-(pyridin-2-yl)-4-(trifluoromethyl)phenyl)methyl)benzenesulfonamide | Similar sulfonamide structure | Antiviral |

| 5-(Furan-2-yl)-pyridin-3-carboxylic acid | Furan ring, pyridine | Potential anti-cancer activity |

Chemical Reactions Analysis

Reaction Mechanisms

The compound undergoes several chemically significant transformations due to its functional groups:

Oxidation of the Furan Ring

The furan moiety is susceptible to oxidation, forming derivatives such as 2-furoic acid or epoxides depending on conditions. For example, treatment with potassium permanganate (KMnO₄) in acidic conditions can oxidize furan to maleic acid.

Reduction of the Pyridine Ring

The pyridine ring can be reduced to piperidine using hydrogenation (H₂/Pd-C) or chemical reductants like sodium borohydride (NaBH₄). This reaction generates a saturated nitrogen-containing ring, altering the compound’s electronic and steric properties.

Substitution on Aromatic Rings

The benzamide and pyridine rings may undergo nucleophilic aromatic substitution (NAS), particularly under activating conditions (e.g., electron-donating groups). Potential substituents include halides, nitro groups, or alkyl chains.

Functional Group Transformations

The amide group is central to the compound’s reactivity and biological activity. Key transformations include:

Hydrolysis

Amide hydrolysis under acidic or basic conditions yields the corresponding carboxylic acid (e.g., using HCl or NaOH). This reaction is reversible and influenced by temperature and catalysts.

Amidation

The amide group can participate in further amidation reactions, enabling the attachment of additional functional groups (e.g., replacing the benzamide with other amide derivatives) .

Stability and Solubility

The compound exhibits moderate stability under standard conditions but may degrade under extreme pH or temperature. Solubility data indicates preferential dissolution in organic solvents (e.g., DMSO, DMF).

| Property | Value |

|---|---|

| Molecular Weight | 290.35 g/mol |

| Solubility | Organic solvents |

| LogP | ~3.5 |

Chirality and Biological Activity

The presence of asymmetric centers (e.g., in the pyrrol-1-yl group) contributes to potential stereoselectivity in reactions and interactions with biological targets (e.g., enzymes, receptors).

Comparative Analysis of Key Reactions

The following table highlights the differences between oxidation and reduction pathways:

| Reaction Type | Target Functional Group | Products | Conditions |

|---|---|---|---|

| Oxidation | Furan ring | 2-Furoic acid, epoxides | KMnO₄, H⁺, heat |

| Reduction | Pyridine ring | Piperidine derivative | H₂/Pd-C, NaBH₄ |

Comparison with Similar Compounds

Pyrimidine-Pyrazole Acetamide Derivatives

- Example: 2-(4-((5-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)-1H-pyrazol-1-yl)acetamide (Compound 18, ) Structure: Pyrimidine core with pyrazole and fluoro substituents; acetamide linked to a pyrazole. Key Differences:

- The target compound uses a pyridine-furan system instead of pyrimidine-pyrazole.

- Lacks the fluoro substituent, which in Compound 18 enhances lipophilicity and binding affinity for CDK2 .

Indolinone-Isoxazole Acetamides

- Examples: (E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide () (E)-2-(5-methyl-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide () Structure: Indolinone core with isoxazole and pyridine/quinoline acetamide side chains. Key Differences:

- The target compound lacks the indolinone scaffold, which in these analogs enables planar conjugation for kinase inhibition.

- Activity: LogP values (5.797, 5.408) suggest moderate lipophilicity, suitable for blood-brain barrier penetration .

Fluorophenyl-Imidazole Acetamides

- Example : N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate ()

- Structure : Imidazole core with fluorophenyl and pyridyl acetamide groups.

- Key Differences :

- The target compound replaces imidazole with pyrrole, reducing hydrogen-bonding capacity.

- Absence of sulfinyl and fluorophenyl groups, which in this analog enhance selectivity for inflammatory targets .

Furan-Containing Acetamides

- Example: 2-{(4-fluorophenyl)methylamino}-N-[(furan-2-yl)methyl]acetamide () Structure: Furan-methylacetamide with fluorophenyl and propargylamine substituents. Key Differences:

- Pyrrole substituent vs. propargylamine, altering electronic properties and metabolic pathways .

- Activity : Molecular weight (379.38) and logP (~2.5 estimated) suggest balanced pharmacokinetics .

Q & A

Q. Example Workflow :

| Step | Tool/Technique | Purpose |

|---|---|---|

| 1 | Gaussian 16 | Transition state optimization |

| 2 | ICReDD’s Reaction Library | Identify analogous reactions |

| 3 | COSMO-RS | Solvent selection |

Advanced: How can experimental design (DoE) improve reaction yield and reproducibility?

Methodological Answer:

Use Design of Experiments (DoE) to minimize trial-and-error:

Variables : Temperature, solvent polarity, catalyst loading.

Response Surface Methodology (RSM) : Optimize parameters via central composite design.

Statistical Validation : ANOVA to identify significant factors (e.g., p < 0.05).

Case Study : A pyrazole-acetamide derivative achieved 89% yield after DoE optimization, reducing experiments by 60% compared to one-factor-at-a-time approaches .

Advanced: How to resolve contradictions in pharmacological activity data (e.g., enzyme inhibition vs. cellular assays)?

Methodological Answer:

Assay Validation :

- Enzyme Assays : Use purified targets (e.g., kinases) under standardized conditions (pH 7.4, 25°C).

- Cellular Assays : Include cytotoxicity controls (e.g., MTT assay) to distinguish target-specific effects.

Structural Analogs : Compare activity of derivatives (e.g., 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide) to identify SAR trends.

Metabolite Screening : LC-MS to rule out prodrug activation or off-target metabolites .

Advanced: What mechanistic studies elucidate its enzyme inhibition mode?

Methodological Answer:

- Kinetic Studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.

- Molecular Docking : Use AutoDock Vina or Schrödinger to predict binding poses (e.g., hydrogen bonding with pyrrole nitrogen).

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (ΔG, ΔH) .

Basic: What are the stability and storage recommendations?

Methodological Answer:

- Storage : -20°C under inert gas (argon) to prevent hydrolysis of the acetamide group.

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring.

- Handling : Use anhydrous solvents (e.g., DMF) during synthesis to avoid side reactions .

Advanced: How to study metabolic pathways in preclinical models?

Methodological Answer:

Radiolabeling : Synthesize ¹⁴C-labeled compound for mass balance studies.

LC-HRMS : Identify phase I/II metabolites (e.g., hydroxylation, glucuronidation).

CYP Inhibition Assays : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.